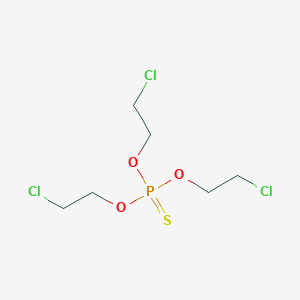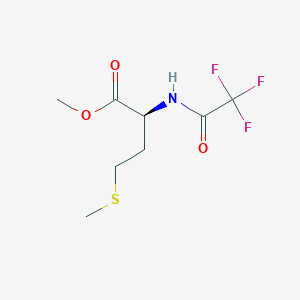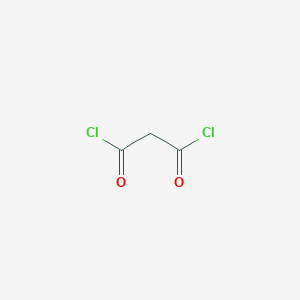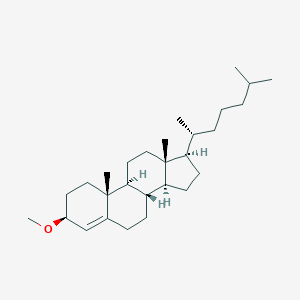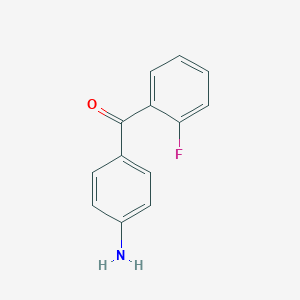![molecular formula C16H14N4O4 B156538 2-[(p-Nitrophenyl)azo]acetoacetanilide CAS No. 1657-16-5](/img/structure/B156538.png)
2-[(p-Nitrophenyl)azo]acetoacetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(p-Nitrophenyl)azo]acetoacetanilide, commonly known as Sudan I, is a synthetic azo dye that is widely used in various industries, including food, cosmetics, and textiles. It is a yellow-orange powder that is soluble in organic solvents but insoluble in water. Sudan I has been classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC) due to its potential carcinogenicity. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of Sudan I in scientific research.
作用機序
The mechanism of action of Sudan I is not fully understood, but it is believed to involve the formation of reactive intermediates that can damage DNA and proteins. Sudan I has been shown to induce oxidative stress and inflammation in various cell types, leading to cell death and tissue damage. It has also been shown to disrupt mitochondrial function and alter gene expression in certain cell lines.
生化学的および生理学的効果
Sudan I has been shown to have a variety of biochemical and physiological effects in living organisms. It has been shown to induce DNA damage and mutations in bacterial and mammalian cells. Sudan I has also been shown to induce liver and kidney damage in rats and mice, as well as to cause skin irritation and allergic reactions in humans.
実験室実験の利点と制限
Sudan I has several advantages as a model compound for scientific research. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. It also has a distinct absorption spectrum, which makes it useful as a tracer or marker in various experiments. However, Sudan I also has several limitations. It is highly toxic and potentially carcinogenic, which limits its use in certain experiments. It is also insoluble in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for research on Sudan I. One area of interest is the development of safer and more effective alternatives to Sudan I in various industries. Another area of interest is the study of the molecular mechanisms underlying the toxicity and carcinogenicity of Sudan I, with the goal of developing new therapies for cancer and other diseases. Additionally, there is a need for further research on the environmental impact of Sudan I and other azo dyes, as well as on the potential health effects of exposure to these compounds.
合成法
Sudan I can be synthesized through the diazotization of p-nitroaniline and subsequent coupling with acetoacetic acid. The reaction takes place in the presence of a catalyst, such as copper powder or sodium nitrite, and an acidic medium, such as hydrochloric acid. The resulting product is purified through recrystallization or column chromatography.
科学的研究の応用
Sudan I has been widely used as a model compound in various scientific research studies, including analytical chemistry, biochemistry, and toxicology. It is commonly used as a tracer or marker in chromatography and spectrophotometry experiments due to its distinct absorption spectrum. Sudan I has also been used to study the metabolism and toxicity of azo dyes in living organisms.
特性
CAS番号 |
1657-16-5 |
|---|---|
製品名 |
2-[(p-Nitrophenyl)azo]acetoacetanilide |
分子式 |
C16H14N4O4 |
分子量 |
326.31 g/mol |
IUPAC名 |
2-[(4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C16H14N4O4/c1-11(21)15(16(22)17-12-5-3-2-4-6-12)19-18-13-7-9-14(10-8-13)20(23)24/h2-10,15H,1H3,(H,17,22) |
InChIキー |
WTRHKEHRZMLLDH-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
その他のCAS番号 |
1657-16-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



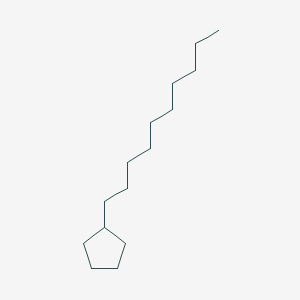
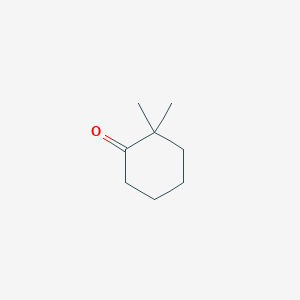
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
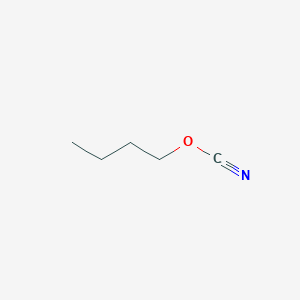
![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)
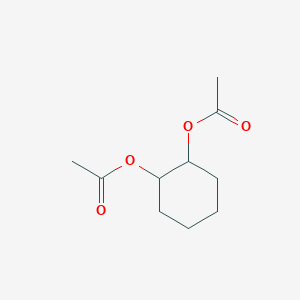
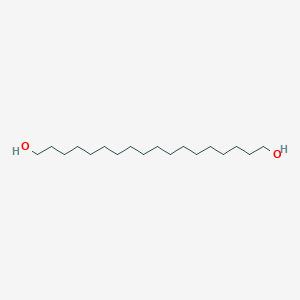
![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)
